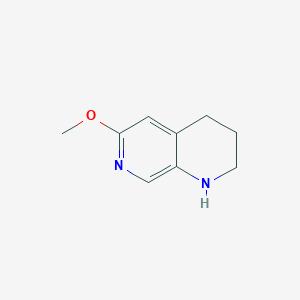
6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system derived from the fusion of two pyridine rings through adjacent carbon atoms, with a methoxy group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion to aromatic naphthyridines under high temperatures.
Reduction: Reduction of the naphthyridine ring to form tetrahydro derivatives.
Substitution: N-alkylation reactions with alkyl halides to form N-alkyl substituted derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties.
科学研究应用
6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of diagnostic agents and other industrial applications.
作用机制
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
相似化合物的比较
1,6-Naphthyridine: Known for its anticancer and anti-HIV activities.
1,5-Naphthyridine: Exhibits a variety of biological activities, including antimicrobial and anti-inflammatory properties.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and other applications.
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
6-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-5-7-3-2-4-10-8(7)6-11-9/h5-6,10H,2-4H2,1H3 |
InChI 键 |
UOYIHMQVGVSGHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C2C(=C1)CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


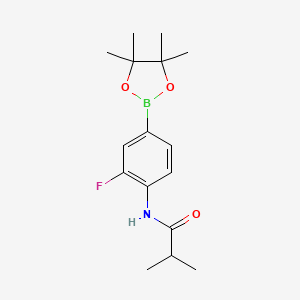

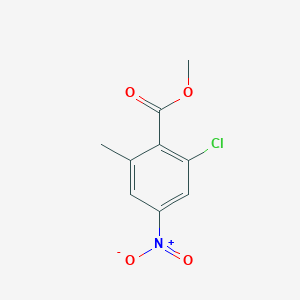
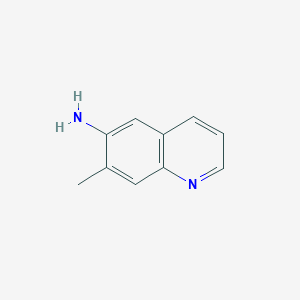
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
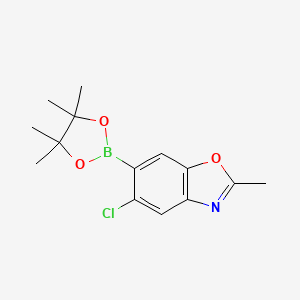
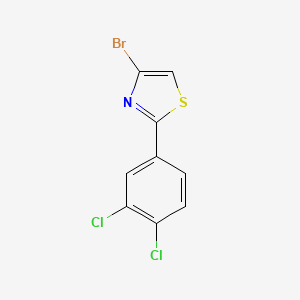

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
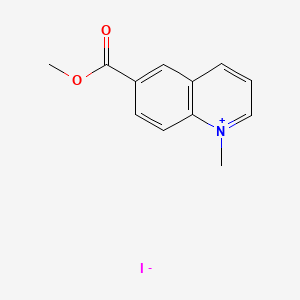
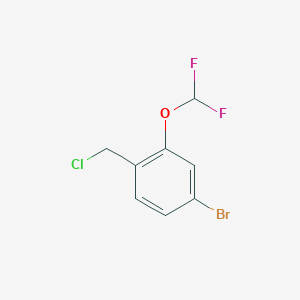
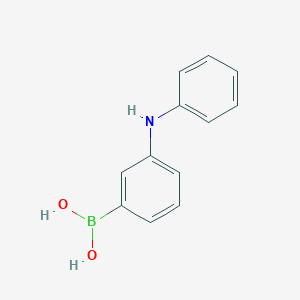
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
